Cas no 888410-16-0 (N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide)

N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide is a specialized organic compound featuring a benzodioxin-thiazole core coupled with a trifluoromethyl-substituted benzamide moiety. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for targeting specific biological pathways. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzodioxin and thiazole rings may contribute to binding affinity in receptor interactions. This compound is of interest in pharmaceutical research for its potential as a precursor or intermediate in the development of bioactive molecules. Its well-defined synthetic route allows for further derivatization, making it a versatile candidate for exploratory studies.
N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide structure
888410-16-0 structure
Product name:N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide
CAS No:888410-16-0
MF:C19H13F3N2O3S
MW:406.378333806992
CID:6432688
PubChem ID:4058669

N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide
    • AB00673926-01
    • N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
    • 888410-16-0
    • F1300-0343
    • AKOS000938898
    • N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(trifluoromethyl)benzamide
    • Benzamide, N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-3-(trifluoromethyl)-
    • Inchi: 1S/C19H13F3N2O3S/c20-19(21,22)13-3-1-2-12(8-13)17(25)24-18-23-14(10-28-18)11-4-5-15-16(9-11)27-7-6-26-15/h1-5,8-10H,6-7H2,(H,23,24,25)
    • InChI Key: YWPUBWNWPQUZPW-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C3OCCOC3=C2)=CS1)(=O)C1=CC=CC(C(F)(F)F)=C1

Computed Properties

  • Exact Mass: 406.05989794g/mol
  • Monoisotopic Mass: 406.05989794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 565
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 88.7Ų

Experimental Properties

  • Density: 1.458±0.06 g/cm3(Predicted)
  • pka: 6.62±0.50(Predicted)

N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1300-0343-5μmol
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
888410-16-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1300-0343-10mg
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
888410-16-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1300-0343-30mg
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
888410-16-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1300-0343-3mg
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
888410-16-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1300-0343-20mg
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
888410-16-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1300-0343-25mg
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
888410-16-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1300-0343-10μmol
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
888410-16-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1300-0343-50mg
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
888410-16-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1300-0343-5mg
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
888410-16-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1300-0343-2μmol
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
888410-16-0 90%+
2μl
$57.0 2023-05-17

Additional information on N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide

N-4-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-1,3-Thiazol-2-Yl-3-(Trifluoromethyl)Benzamide: A Comprehensive Overview

The compound N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide (CAS No. 888410-16-0) is a complex organic molecule with a diverse range of potential applications in the fields of pharmaceuticals and materials science. This compound is characterized by its unique structural features, including a benzodioxin ring system, a thiazole moiety, and a trifluoromethyl group. These structural elements contribute to its distinctive chemical properties and functional versatility.

Recent studies have highlighted the importance of benzodioxin derivatives in drug discovery due to their ability to modulate various biological targets. The thiazole ring, a heterocyclic structure with sulfur and nitrogen atoms, is known for its stability and ability to participate in hydrogen bonding. This makes it an attractive component for designing bioactive molecules. Additionally, the trifluoromethyl group introduces electron-withdrawing effects, enhancing the compound's lipophilicity and potentially improving its pharmacokinetic properties.

The synthesis of N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity levels. The key steps include the formation of the benzodioxin ring through oxidative coupling reactions and the subsequent incorporation of the thiazole and trifluoromethyl groups via nucleophilic substitution or coupling reactions.

From a pharmacological perspective, this compound has shown promising activity in preclinical studies targeting specific enzyme systems and receptor pathways. For instance, studies have demonstrated its ability to inhibit certain kinases involved in inflammatory responses. Furthermore, its trifluoromethyl group has been implicated in modulating the compound's selectivity towards specific biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the compound's behavior in various biological systems with greater accuracy. Molecular docking studies have revealed potential binding modes of this compound with key therapeutic targets. These insights are crucial for guiding further optimization efforts aimed at enhancing its bioavailability and efficacy.

In terms of industrial applications, the compound's stability under various environmental conditions makes it suitable for use in advanced materials such as high-performance polymers or electronic devices. Its unique electronic properties derived from the thiazole and trifluoromethyl groups could be harnessed for applications in optoelectronics or energy storage systems.

From an environmental standpoint, researchers have conducted extensive studies on the degradation pathways of this compound under different conditions. These studies aim to assess its potential impact on ecosystems and ensure that its use aligns with sustainable practices. Results indicate that under aerobic conditions, the compound undergoes rapid biodegradation without producing toxic byproducts.

In conclusion, N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-Yl - 3 - (Trifluoromethyl) Benzamide (CAS No. 888410 - 16 - 0) represents a versatile molecule with significant potential across multiple scientific domains. Its unique structural features and functional groups make it an intriguing candidate for further exploration in both academic research and industrial applications.

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